(Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one”, there are general methods for the synthesis of related compounds. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Synthesis and Reactivity
- The compound has been involved in reactions with nitrile oxides to produce Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, highlighting its versatility in organic synthesis (Kandeel & Youssef, 2001).
- Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized for activity screening against protein kinases, indicating its potential in developing treatments for neurological or oncological disorders (Bourahla et al., 2021).
Antimicrobial and Antitumor Activities
- Zinc(II) complexes with pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities, suggesting that metal complexes of such compounds might offer new pathways for bioactive material development (Xun-Zhong et al., 2020).
- A series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones demonstrated antimicrobial and cytotoxic activities, with particular compounds showing significant inhibition of leukemia and lung carcinoma cell lines (Feitoza et al., 2012).
- The synthesis of 5-ene-4-thiazolidinone derivatives has confirmed their selective antileukemic action, with certain compounds showing high activity against leukemia cell lines and inducing apoptosis through mitochondria-depended pathways (Senkiv et al., 2016).
Miscellaneous Applications
- Pyridine derivatives of thiazolidin-4-ones have been evaluated for their anti-inflammatory and analgesic effects, with some compounds exhibiting significant activity, highlighting the broad therapeutic potential of these molecules (Ranga et al., 2013).
- New thiazole based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications beyond biomedicine (Chaitra et al., 2016).
Properties
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-12-6-3-5-11(9-12)17-14(19)13(21-15(17)20)8-10-4-1-2-7-16-10/h1-9,18H/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMNIBCMTUTOPB-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333744 | |
Record name | (5Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725818 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
840474-49-9 | |
Record name | (5Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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